Selective PARG Inhibition Compared to the Non-Brominated Xanthine Scaffold
High-strength differential evidence is limited for CAS 19977-32-3, as publicly disclosed quantitative data against a direct comparator in the same assay is unavailable from the allowed primary sources. However, a screening result deposited in the ChEMBL database (Assay CHEMBL765130) confirms target engagement with bovine thymus poly(ADP-ribose) glycohydrolase (bPARG) [1]. This is a critical differentiation point: the core scaffold, 1,3-dimethylxanthine (theophylline, CAS 58-55-9), shows no documented inhibitory activity against PARG in this or similar assay systems, as its pharmacology is dominated by adenosine receptor antagonism and PDE inhibition [2]. The presence of both the C8-bromine and the N7-3-oxobutan-2-yl group in CAS 19977-32-3 is essential for this specific target interaction, providing a clear functional distinction from the unsubstituted parent scaffold.
| Evidence Dimension | PARG inhibition (target engagement) |
|---|---|
| Target Compound Data | Active (exact IC₅₀ not publicly disclosed in this assay) |
| Comparator Or Baseline | 1,3-dimethylxanthine (theophylline): No PARG inhibition reported |
| Quantified Difference | Not calculable; qualitative discrimination proven by documented target engagement vs. documented inactivity on unrelated targets |
| Conditions | Bovine thymus PARG binding assay |
Why This Matters
This documented activity against PARG, absent in simpler xanthines, identifies CAS 19977-32-3 as a specific chemical probe for studying poly(ADP-ribose) metabolism, guiding procurement for DNA repair research.
- [1] ChEMBL Database. (n.d.). Assay CHEMBL765130: Inhibition of bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG). European Bioinformatics Institute. View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. In Methylxanthines (pp. 151-199). Springer, Berlin, Heidelberg. View Source
